4-(4-Isopropylbenzoyl)quinoline; 97%
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Description
Synthesis Analysis
The synthesis of quinoline-based compounds, including 4-(4-Isopropylbenzoyl)quinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 4-(4-Isopropylbenzoyl)quinoline consists of a quinoline ring attached to a benzoyl group with an isopropyl substituent . The IUPAC name for a similar structure, 4-Isopropylbenzoyl chloride, is 4-propan-2-ylbenzoyl chloride .Chemical Reactions Analysis
Quinoline, a key component of 4-(4-Isopropylbenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 4-(4-Isopropylbenzoyl)quinoline is 435.2±28.0 °C, and its predicted density is 1.124±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .Safety And Hazards
4-Isopropylbenzoyl chloride, a similar compound, is known to cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-propan-2-ylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZUWCCCESLPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylbenzoyl)quinoline |
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